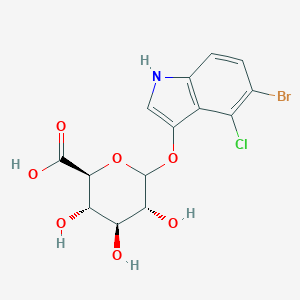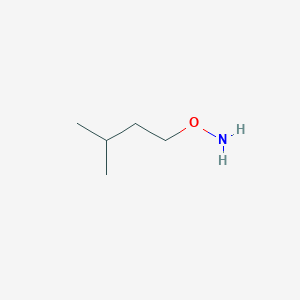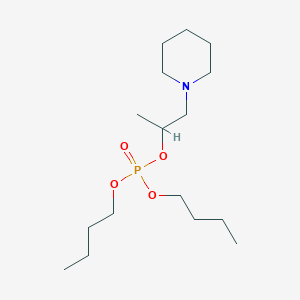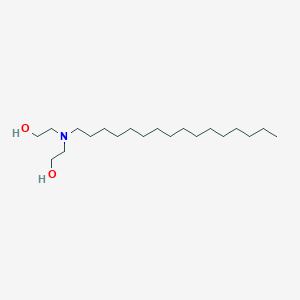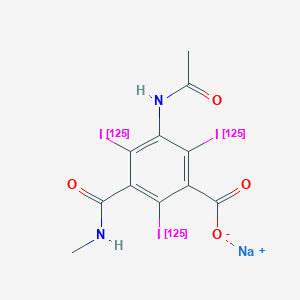
Hexachloroplatinic acid
説明
Hexachloroplatinic acid is a strong acid that is known for undergoing rapid and extensive hydrolysis. It is involved in various chemical reactions and has been studied for its coordination chemistry in aqueous solutions. The presence of this compound (HCPA) can significantly affect the phase boundaries of liquid crystalline systems when combined with nonionic surfactants and water . Additionally, it is used in the synthesis of graphite intercalation compounds (GICs), which can be further processed to produce exfoliated graphite with platinum nanoclusters .
Synthesis Analysis
The synthesis of this compound involves its reaction with various organic and inorganic compounds. For instance, it reacts with n-butanol to form an intermediate complex, which can further react with trimethylsilyl-substituted acetylenes to produce platina-β-diketones . Moreover, this compound hydrate can react with tetraorganylphosphonium and trimethylammonium chlorides in acetonitrile–diethyl sulfoxide solutions to form hexachloroplatinate complexes .
Molecular Structure Analysis
The molecular structure of this compound and its complexes has been examined using various spectroscopic methods and X-ray diffraction analysis. The platinum complexes synthesized from this compound exhibit an octahedral geometry, which is a common feature of platinum(IV) compounds . The structure of these complexes has been determined by X-ray diffraction, confirming the distorted tetrahedral configuration of the phosphorus and nitrogen atoms in the cations .
Chemical Reactions Analysis
This compound is involved in ligand substitution reactions, where it can react with heterocyclic N, N donors to form tetrachloroplatinum(IV) complexes . It also catalyzes the intramolecular hydrosilylation of acetylenes, leading to the formation of cyclic products with exocyclic double bonds . The reactivity of this compound in these reactions is influenced by factors such as pH, chloride concentration, and light conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its interaction with other compounds. For example, the presence of HCPA in ternary mixtures with a nonionic surfactant and water enhances the stability of liquid crystalline phases with highly curved structures . The electrochemical oxidation and exchange intercalation methods used to synthesize GICs with HCPA result in materials with unique structures and properties, as evidenced by various analytical techniques such as XRD, SEM, and TG-DTG .
科学的研究の応用
Coordination Chemistry in Aqueous Solutions
Hexachloroplatinic acid (CPA) demonstrates complex coordination chemistry in aqueous solutions. An Extended X-ray Absorption Fine Structure (EXAFS) study revealed that CPA undergoes rapid and extensive hydrolysis, forming various Pt complexes in solution. The coordination behavior of Pt with chloride and hydroxide ions is significantly influenced by pH, chloride concentration, and light conditions (Spieker et al., 2002).
Reactivity with Alkynes and Formation of Complexes
CPA reacts with bis(trimethylsilyl)acetylene in different alcohols, forming various platinum complexes. These reactions lead to the formation of platina-β-diketones and other platinum(II) complexes, demonstrating CPA's versatility in creating organometallic structures (Werner et al., 2006).
Nanoparticle Synthesis
CPA is instrumental in synthesizing size-tunable, highly monodisperse platinum nanoparticles. A method using CPA in ethylene glycol with a polymer stabilizer allows the controlled growth of Pt-nanoparticles between 3 and 8 nm in diameter (Koebel et al., 2008).
Formation of Platinum/Graphene Composites
CPA is used to synthesize Pt/graphene composites through a polyol approach. The surface chemistry of the graphite oxide precursor plays a crucial role in the nucleation of Pt nanoparticles on graphene (Liu et al., 2015).
Sorption and Phytosorbents
The sorption of CPA on phytosorbents like lignin modified with thioamide groups is studied for its application in sorption processes. This research highlights the potential of natural sorbents in recovering valuable metals like platinum from solutions (Chopabaeva & Ergozhin, 2008).
Nanocomposites for Sensing Applications
CPA has been utilized in the synthesis of nano-composites for sensing applications. For instance, the Pt/PPy nano-composite shows promising results in sensing liquefied petroleum gas (LPG), illustrating CPA's relevance in creating functional materials for electronic applications (Gaikwad et al., 2014).
作用機序
Target of Action
Hexachloroplatinic acid is primarily used as a precursor for the synthesis of various platinum compounds . It is also used in platinum-plating baths .
Mode of Action
This compound is a very effective homogeneous transition metal catalyst . It is often used in the hydrosilylation of olefins, an important reaction for the production of various organosilicon compounds . The compound is also used in the synthesis of Pt/C catalyst for polymer electrolyte membrane fuel cell applications and Pt/TiO2 catalyst to study the photocatalytic degradation pathway of methylene blue .
Biochemical Pathways
The compound is involved in the hydrosilylation reaction, which enables the addition of silicon hydrides across CC multiple bonds . This reaction is an efficient method for the formation of organosilicon compounds and represents one of the most important reactions in silicon chemistry .
Pharmacokinetics
This compound is highly soluble in water , which can impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of various platinum compounds and organosilicon compounds . These compounds have wide-ranging applications in industries such as electronics, catalysis, and medicine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and efficacy in certain applications. Furthermore, its release into the environment at elevated concentrations due to its widespread use in many industrial applications could potentially have adverse effects on human and environmental health .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
hexachloroplatinum(2-);hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHNZZOZWQQPA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2PtCl6, Cl6H2Pt | |
| Record name | CHLOROPLATINIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroplatinic acid, is a reddish-brown solid. It is soluble in water and will yield a mildly acidic solution. It may cause illness from inhalation of the dust and it is irritating to skin and eyes. When heated to high temperatures it may decompose to toxic chloride fumes. It may burn, but may be difficult to ignite. It is used for manufacturing indelible ink and in electroplating processes. | |
| Record name | CHLOROPLATINIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
16941-12-1 | |
| Record name | CHLOROPLATINIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Platinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexachloroplatinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Hexachloroplatinic acid (H2PtCl6) is widely used as a precursor for synthesizing platinum nanoparticles and supported catalysts. These catalysts find applications in diverse fields, including fuel cells, organic synthesis, and environmental remediation. [, , ]
A: Surprisingly, the number of pyridyl groups alone does not directly correlate to higher complexation capacity. Research shows that Zn(II)-5-pyridyl-10,15,20-tris-(3,4-di-methoxy-phenyl)-porphyrin, with only one pyridyl group, demonstrated a significantly higher removal capacity (98%) for this compound compared to Zn(II)-meso-tetrakis-pyridylporphyrin (84%), which has four pyridyl groups. This suggests that steric and electronic factors influenced by surrounding groups play a significant role in determining the coordination behavior. []
A: Solution pH significantly impacts both the adsorption rate and the dispersion of platinum on γ-alumina. Lower acidity (pH values below 1.5) favors deposition by pore volume impregnation, while higher acidity leads to a different adsorption mechanism. This difference in adsorption significantly affects the catalytic properties of the resulting Pt-alumina catalyst for carbon monoxide oxidation. []
A: Yes, this compound can be used to synthesize carbon nanotube-supported platinum catalysts. Research shows that using this compound in polyethylene glycol medium with carbon nanotubes produces an active and thermally stable catalyst for the hydrosilylation of styrene. This catalyst exhibits high conversion rates, improved β-addition selectivity, and excellent recyclability compared to conventional Speier's catalyst. []
A: Studies using this compound (H2PtCl6) and [Pt(NH3)4]Cl2 as platinum precursors for n-heptane isomerization revealed that the choice of precursor significantly impacts the reaction selectivity. Using this compound led to increased selectivity for the desired di- and trimethyl-substituted heptane isomers, particularly when supported on Y and BEA zeolites. []
A: The molecular formula of this compound hexahydrate is H2PtCl6.6H2O. Its molecular weight is 588.09 g/mol. []
ANone: Various techniques are employed to characterize platinum complexes, including:
- XRDA (X-ray Diffraction Analysis): Determines the crystal structure and bond lengths/angles within the complex. []
- IR Spectroscopy: Identifies functional groups and bonding modes within the complex. []
- NMR Spectroscopy: Provides information about the structure, dynamics, and environment of atoms in the complex. [, ]
- XPS (X-ray Photoelectron Spectroscopy): Analyzes the elemental composition and oxidation states of platinum in the complex. [, , ]
- TEM (Transmission Electron Microscopy): Visualizes the size and morphology of platinum nanoparticles formed. [, , , ]
A: Yes, research demonstrates that by controlling reaction parameters such as the type and concentration of reducing agent, stabilizer, temperature, and pH, it is possible to synthesize platinum nanoparticles with a desired size range. For example, using hydrazine as a reducing agent and varying temperature and pH allows for tailoring the size of the resulting platinum particles. []
A: PVP acts as a stabilizing agent during the synthesis of platinum nanoparticles. It helps control the nucleation and growth rates of the particles, preventing their aggregation and influencing their final size distribution. [, , , ]
A: Yes, certain fungal strains, such as Fusarium oxysporum, can reduce this compound and synthesize platinum nanoparticles both intracellularly and extracellularly. This biosynthesis approach offers a potentially more environmentally friendly alternative to traditional chemical methods. []
ANone: Carbon xerogels possess several advantages as support materials for platinum catalysts:
- Controllable texture: Their structure can be tailored to optimize catalyst performance. []
- Reproducible synthesis: Allows for consistent material properties. []
- High purity: Minimizes the presence of impurities that could interfere with catalytic activity. []
A: The SEA method is a technique for preparing highly dispersed catalysts. It involves controlling the pH of a metal precursor solution (e.g., this compound) to promote electrostatic adsorption onto a support material (e.g., carbon xerogel). Subsequent drying and reduction steps lead to the formation of well-dispersed metal nanoparticles on the support. []
A: Calcination of the catalyst precursor before reduction strengthens the interaction between this compound and the support material. This leads to improved electrochemical stability of the final catalyst. []
A: Dechlorination aims to remove residual chlorine species from the catalyst after reduction. While it can increase platinum crystallite size, it doesn't significantly affect the catalyst's surface area or electrochemical performance. []
A: Yes, this compound can be used alongside other metal precursors to synthesize bimetallic catalysts. For example, combining it with ruthenium chloride in ethylene glycol solution, followed by reduction, yields platinum-ruthenium nanoparticles with tunable properties. These nanoparticles are explored for their potential application in fuel cells due to their enhanced tolerance towards carbon monoxide poisoning. [, ]
ANone: These catalysts are particularly promising as anode catalysts in:
- PEM fuel cells (Proton Exchange Membrane Fuel Cells): Enhance efficiency and reduce cost. [, ]
- DMFCs (Direct Methanol Fuel Cells): Improve performance and CO tolerance. []
A: The choice of reducing agent and reaction conditions significantly influence the properties of the resulting platinum nanoparticles. For instance, using stannous acid as a reducing agent leads to the formation of oxo composite Pt/C catalysts where both platinum metal and platinum oxides coexist within nanometer dimensions. This unique structure enhances the bifunctional catalytic activity of platinum in methanol electro-oxidation. []
ANone: Several strategies allow for porosity control, including:
- Adjusting the platinum catalyst content: Higher platinum content can lead to increased porosity in platinum-polycarbosilane composites. []
- Varying the post-treatment conditions: Temperature and atmosphere used during post-treatment significantly impact the final porosity. []
- Adding porogens during synthesis: Incorporating a porogen like divinylbenzene can enhance porosity in the final material. []
A: Entrapping platinum nanoparticles within TNT creates a confined environment that enhances their catalytic activity for phenol hydrogenation. This confinement effect is attributed to the unique interaction between the platinum nanoparticles and the TNT support, leading to higher catalytic efficiency. []
A: Techniques like temperature-programmed bulk reduction (t.p.b.r.) and temperature-programmed desorption (t.p.d.) provide valuable insights into the reduction behavior and adsorption/desorption characteristics of platinum catalysts. These methods can reveal information about different platinum species present, their interaction with the support, and the influence of factors like platinum dispersion. []
A: The support material significantly affects the reduction temperature and profile. For instance, silica-supported platinum samples generally show lower reduction temperatures compared to unsupported platinum. The choice of support material also influences the number and intensity of observed reduction peaks, reflecting the varying interaction between platinum and the support. []
A: Diffusion plays a crucial role in temperature-programmed analysis, and its rate can significantly affect the interpretation of obtained data. If diffusion is too slow during temperature-programmed reduction, it may mask the presence of different platinum species or lead to inaccurate estimations of reduction temperatures. Conversely, rapid diffusion during temperature-programmed desorption can hinder accurate quantification of desorbed species. []
A: Nitrogen doping enhances the interaction between platinum and the carbon support, leading to improved catalyst performance and stability. The presence of nitrogen disrupts the sp2 bonding network in graphitic carbon, creating stronger anchoring sites for platinum nanoparticles and mitigating their detachment or aggregation. []
A: The degree of structural order within the carbon support influences the dispersion, activity, and stability of the supported platinum nanoparticles. A higher level of disorder often translates to a greater number of defects and edge sites, which can act as anchoring points for platinum, leading to improved catalyst performance. []
A: Cyclic voltammetry is a common technique for determining the ESA of platinum nanowires. By analyzing the electrochemical response of the material within a specific potential window, the charge associated with surface redox processes can be calculated and correlated to the active surface area of the catalyst. []
ANone: Platinum nanowires offer several potential benefits over conventional Pt/C catalysts:
- Higher durability: Nanowires demonstrate better resistance to degradation during accelerated degradation tests, potentially increasing the lifespan of fuel cell components. []
- Enhanced performance: Employing platinum nanowires mixed with Pt/C in the fuel cell cathode can lead to improved overall cell performance. []
ANone: Centrifugal electrospinning offers several advantages for producing platinum nanowires:
- High production rate: Significantly faster production compared to traditional electrospinning methods. []
- Controllable morphology: Allows for tailoring nanowire diameter by adjusting system parameters. []
A: These sensors show promise for reliable multipoint-leakage monitoring, particularly for hydrogen gas detection. The catalytic combustion of hydrogen on the platinum surface generates heat, leading to a measurable shift in the FBG's center wavelength, providing a sensitive and robust method for hydrogen detection. []
A: An optimized silica-to-platinum ratio is crucial for sensor performance. Research shows that a Si:Pt atom ratio of 13:1 in the precursor solution leads to a significant temperature change (75 K) upon exposure to 3 vol% H2, highlighting the importance of optimizing catalyst composition for high sensitivity. []
A: this compound acts as a catalyst for the hydrosilylation reaction, promoting crosslinking of allyl groups present in the polycarbosilane precursor. This crosslinking reaction is essential for forming the porous structure of the final CeO2/silicon oxycarbide catalyst. []
A: Yes, research demonstrates the successful fabrication of platinum nanowires using a centrifugal electrospinning method with this compound as the platinum precursor. By controlling the system parameters, such as polyvinylpyrrolidone (PVP) concentration, rotation speed, and applied electric field, researchers can tailor the morphology and electrochemical properties of the resulting nanowires. The produced nanowires exhibit comparable characteristics to those made through traditional electrospinning, with the added benefit of a greatly improved production rate. []
A: Research suggests that the use of organic stabilizing agents like polypyrrole can significantly influence the stability of platinum nanoparticles under acidic conditions, which is a crucial factor for PEMFC applications. By studying the stability of PVP-capped 3 nm platinum nanoparticles in acidic environments using electrochemistry and temperature-programmed oxidation techniques, researchers can gain insights into the role of stabilizing agents and their impact on nanoparticle durability. []
A: When carbon-supported ruthenium nanoparticles are immersed in this compound solutions, a displacement reaction occurs. This reaction leads to the formation of a ruthenium core surrounded by a platinum shell (Ru@Pt bimetallic structure). The extent of this reaction is influenced by the pH of the this compound solution, with higher pH values generally leading to a more pronounced displacement reaction and a thicker platinum shell. []
A: DFT calculations using the hybrid functional B3LYP have been employed to elucidate the mechanism of platina-β-diketone formation. These calculations reveal that the reaction, which involves the transformation of a propyne complex [PtCl3(η2-MeC⋮CH)]- (10) to a mononuclear platina-β-diketonate anion [PtCl2{(COEt)2H}]- (11), is highly exothermic. By exploring different reaction pathways, DFT calculations provide a detailed understanding of the steps involved, including alkyne-vinylidene equilibration, ligand substitution, water addition, and deprotonation, leading to the final product. []
A: Research highlights the crucial role of carbon support surface chemistry in determining the properties of platinum catalysts. Studies utilizing a range of activated carbon supports with varying surface oxygen content, prepared through oxidative treatments, demonstrate a clear link between the support's point of zero charge (PZC) and the platinum loading. Higher PZC values, often associated with increased surface basicity, correlate with higher platinum loading. Moreover, the platinum dispersion is influenced by the total surface oxygen content, with higher oxygen content leading to improved platinum dispersion. This suggests that surface oxygen groups act as anchoring sites for platinum, influencing both the loading and dispersion of the metal on the support. []
A: this compound serves as a catalyst in the hydrosilylation reaction between poly(hydrogenmethylsiloxane-co-dimethylsiloxane)s (DH-D copolymers) and 1-allyloxy-2,3-epoxypropane (allylglycidylether). This reaction allows for the incorporation of epoxy groups as lateral substituents onto the polysiloxane backbone, leading to the formation of functionalized polysiloxanes with tailored properties. []
A: Kinetic studies reveal a distinctive neighboring effect during the hydrosilylation of DH-D copolymers. The reaction exhibits first-order kinetics with respect to platinum and double bonds but a fractional order (0.5) with respect to SiH. This suggests that hydrogenmethylsiloxane dyads are significantly more reactive than isolated units, indicating a cooperative effect between adjacent SiH groups during the catalytic cycle. This neighboring effect has implications for the microstructure of the final functionalized polysiloxane. []
A: Studies show that adding this compound to ternary systems containing nonionic surfactant and water significantly influences the temperature and composition ranges of liquid crystalline phases. Notably, the presence of this compound enhances the stability of highly curved phases, such as the I1 micellar cubic and HI phases. This alteration in phase behavior has implications for the synthesis of nanostructured platinum materials using these lyotropic liquid crystalline systems as templates. []
A: Yes, colloidal platinum nanoparticles prepared from this compound significantly enhance the chemiluminescence (CL) of the luminol-H2O2 system. This enhancement is attributed to the catalytic activity of the platinum nanoparticles, which accelerate electron transfer processes and facilitate the generation of chemiluminescent radicals. This finding has potential applications in developing sensitive analytical methods for detecting various compounds. []
A: Yes, research demonstrates the feasibility of using this compound to synthesize water-soluble platinum nanoparticles capped with biocompatible molecules like folic acid and poly(vinyl pyrrolidone) (PVP). These nanoparticles exhibit promising results for targeted drug delivery, particularly towards cancer cells. For instance, folic acid-capped platinum nanoparticles show enhanced cytotoxicity towards MCF7 breast cancer cells compared to PVP-capped nanoparticles, highlighting the potential for active targeting using appropriately functionalized nanoparticles. []
A: this compound plays a key role in functionalizing nanosilicon dioxide with terminated polyether chains, leading to improved oil displacement properties. This involves reacting this compound with terminated allyl alcohol polyoxy alkyl ether and triethoxy chloride silane to create a silane coupling agent. This coupling agent is then reacted with the nanosilicon dioxide, resulting in a modified material with enhanced performance in oil displacement applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



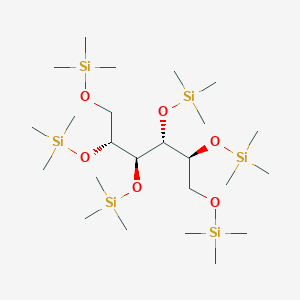

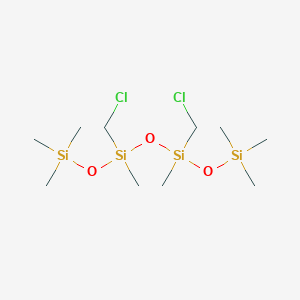
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
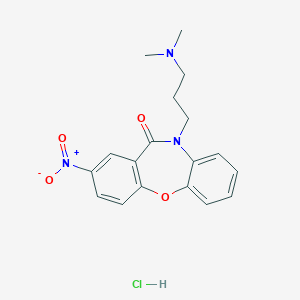
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)

